Cyclohexylmethanesulfonamide
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Overview
Description
Cyclohexylmethanesulfonamide is an organic compound with the chemical formula C7H15NO2S and a molecular weight of 177.26 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a cyclohexyl ring. This compound is typically found as a colorless or white solid and is soluble in various organic solvents such as ethanol and acetone .
Preparation Methods
Cyclohexylmethanesulfonamide can be synthesized through the sulfonation of cyclohexylamine. One common method involves the reaction of cyclohexylamine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions typically involve maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. For instance, the use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Cyclohexylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexylmethanesulfonamide has diverse applications in scientific research:
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of cyclohexylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired biological effect .
Comparison with Similar Compounds
Cyclohexylmethanesulfonamide can be compared with other sulfonamide derivatives, such as methanesulfonamide and benzenesulfonamide. While all these compounds share the sulfonamide functional group, this compound is unique due to its cyclohexyl ring, which imparts different steric and electronic properties . This uniqueness can influence its reactivity, solubility, and biological activity.
Similar compounds include:
Methanesulfonamide (CH3SO2NH2): A simpler sulfonamide with a methane group.
Benzenesulfonamide (C6H5SO2NH2): Contains a benzene ring, offering different chemical properties and applications.
Sulfanilamide (C6H4(SO2NH2)NH2): A well-known sulfonamide used in the synthesis of sulfa drugs.
This compound’s distinct structure makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
cyclohexylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPGNAIPMMGCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-59-4 |
Source
|
Record name | cyclohexylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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